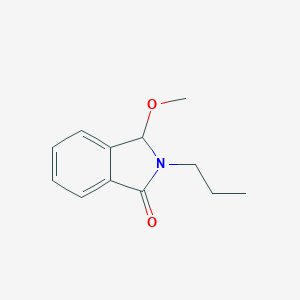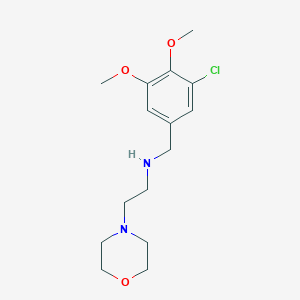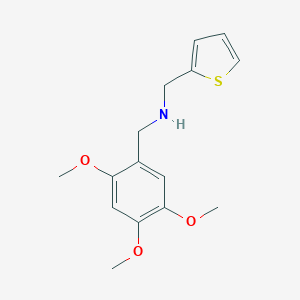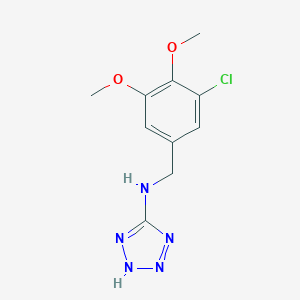
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindoline and has shown promise in various fields of research, including neuroscience and pharmacology.
Mechanism of Action
The mechanism of action of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal growth and survival. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could focus on developing new synthesis methods to improve the yield and purity of this compound.
Synthesis Methods
The synthesis of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-methoxyphenylacetic acid with propylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation to yield the final compound. This method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential applications in neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)
![N-(2-adamantyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B249602.png)

